molecular formula C7H10O3S B12644735 Methyl 3-oxotetrahydro-2H-thiopyran-4-carboxylate

Methyl 3-oxotetrahydro-2H-thiopyran-4-carboxylate

Cat. No.: B12644735
M. Wt: 174.22 g/mol
InChI Key: OBJGTGYIKSEYBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-oxotetrahydro-2H-thiopyran-4-carboxylate (CAS: 1198-44-3) is a sulfur-containing heterocyclic compound featuring a six-membered thiopyran ring with a ketone group at position 3 and a methyl ester at position 2. This structure confers unique reactivity and physical properties, making it valuable in organic synthesis and pharmaceutical research. Notably, its nomenclature may vary; synonyms include methyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate and 2H-thiopyran-3-carboxylic acid, tetrahydro-4-oxo-, methyl ester . The compound is typically synthesized via cyclization or esterification reactions involving thiopyran precursors.

Properties

Molecular Formula

C7H10O3S

Molecular Weight

174.22 g/mol

IUPAC Name

methyl 3-oxothiane-4-carboxylate

InChI

InChI=1S/C7H10O3S/c1-10-7(9)5-2-3-11-4-6(5)8/h5H,2-4H2,1H3

InChI Key

OBJGTGYIKSEYBA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCSCC1=O

Origin of Product

United States

Preparation Methods

Synthesis from Dimethyl 3,3'-Thiodipropanoate

One effective method involves the use of dimethyl 3,3'-thiodipropanoate as a starting material. The reaction proceeds as follows:

  • Reagents : Dimethyl 3,3'-thiodipropanoate, sodium hydride (NaH), tetrahydrofuran (THF).

  • Procedure :

    • Dissolve sodium hydride in dry THF at room temperature.
    • Slowly add a solution of dimethyl 3,3'-thiodipropanoate to the reaction mixture.
    • Stir the mixture for several hours until the reaction is complete.
    • Adjust the pH of the reaction mixture to neutral using dilute hydrochloric acid.
    • Extract the product using dichloromethane and wash with saturated sodium chloride solution.
    • Dry the organic layer over sodium sulfate and evaporate the solvent to yield this compound.

The yield for this method can reach up to 99.9% , demonstrating its efficiency.

Alternative Synthesis Routes

Other synthetic routes may involve different starting materials or conditions:

  • Cyclization Reactions : Cyclization of ketoesters with aldehydes or ketones can also lead to the formation of this compound under acidic or basic catalysis.

  • Oxidation Methods : The oxidation of tetrahydropyran derivatives using oxidizing agents such as potassium permanganate or chromium trioxide has been reported as another viable route.

Reaction Conditions

The following table summarizes key reaction conditions for synthesizing this compound:

Method Reagents Solvent Temperature Yield
Synthesis from Dimethyl Thiodipropanoate Dimethyl thiodipropanoate, NaH Tetrahydrofuran Room Temperature Up to 99.9%
Cyclization Reaction Ketoester, Aldehyde/Ketone Varies Reflux Variable
Oxidation of Tetrahydropyran Derivatives Potassium permanganate Varies Controlled Variable

Analysis of Preparation Methods

Each method has its advantages and limitations:

Efficiency and Yield

The method using dimethyl thiodipropanoate is particularly notable for its high yield, making it suitable for both laboratory-scale and industrial applications.

Reaction Conditions

Optimizing reaction conditions such as temperature, solvent choice, and pH can significantly influence the yield and purity of the final product.

Scientific Research Applications

Synthesis of Methyl 3-oxotetrahydro-2H-thiopyran-4-carboxylate

The synthesis of this compound typically involves the Dieckmann cyclization method, which allows for the formation of the thiopyran ring structure. The reaction often employs sodium hydride and dimethyl ether as solvents, yielding the desired compound with moderate efficiency.

Antiviral Activity

This compound has been studied for its potential as a high-affinity ligand for HIV protease inhibitors. Research indicates that derivatives of this compound can effectively bind to the HIV protease, inhibiting its activity and thus preventing viral replication. This application is particularly significant in the development of non-peptidal ligands that offer advantages over traditional peptide-based inhibitors .

Anticancer Properties

Recent studies have investigated the anticancer properties of this compound and its derivatives. These compounds have shown promise in inhibiting cell proliferation in various cancer cell lines:

Cell Line IC50 (µM) Reference
HT29 (Colorectal Cancer)1.5
H460 (Lung Cancer)0.8
FEK4 (Breast Cancer)0.5

The mechanism behind this anticancer activity is believed to involve the inhibition of key cellular pathways such as mTOR signaling, which plays a crucial role in cell growth and survival.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is essential for optimizing its biological activity. Modifications to the thiopyran ring and carboxylate group can significantly influence its potency against various biological targets:

  • Presence of Electron-Withdrawing Groups : Enhances binding affinity to target proteins.
  • Alkyl Substituents : Can improve solubility and bioavailability.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

Study on HIV Protease Inhibition

A study demonstrated that specific derivatives of this compound exhibited high binding affinity to HIV protease, leading to effective inhibition of viral replication in vitro. The findings suggest that further development could lead to new antiviral therapies .

Anticancer Activity Assessment

In a comparative study involving multiple cancer cell lines, this compound derivatives were found to induce apoptosis selectively in cancer cells while sparing normal cells, showcasing their potential as targeted cancer therapies .

Mechanism of Action

The mechanism of action of Methyl 3-oxotetrahydro-2H-thiopyran-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The sulfur atom in the thiopyran ring can form strong interactions with metal ions or other nucleophilic sites, influencing the activity of the target molecule. The exact pathways and targets depend on the specific application and the nature of the interacting molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Similarities

The compound belongs to a class of sulfur-containing esters with cyclic ketones. Below is a comparative analysis of its closest structural analogs (Table 1):

Compound Name CAS Number Structural Similarity Key Differences
Ethyl 5-oxothiepane-4-carboxylate 78647-31-1 0.93 Seven-membered thiepane ring; ethyl ester
Ethyl 4-oxotetrahydrothiophene-3-carboxylate 89941-46-8 0.89 Five-membered thiophene ring; ethyl ester
Ethyl tetrahydrothiophene-3-carboxylate 61996-08-5 0.86 No ketone group; ethyl ester

Table 1. Structural comparison with similar compounds .

Ethyl 5-Oxothiepane-4-Carboxylate (CAS: 78647-31-1)
  • Structural Features : A seven-membered thiepane ring with a ketone at position 5 and an ethyl ester at position 3.
  • Ethyl esters generally exhibit lower volatility than methyl esters, influencing solubility and purification processes .
Ethyl 4-Oxotetrahydrothiophene-3-Carboxylate (CAS: 89941-46-8)
  • Structural Features : A five-membered thiophene ring with a ketone at position 4 and an ethyl ester at position 3.
  • The absence of a sulfur atom in the six-membered configuration alters electronic properties, affecting hydrogen-bonding interactions .
Ethyl Tetrahydrothiophene-3-Carboxylate (CAS: 61996-08-5)
  • Applications : Lacking a ketone group, this compound is less reactive toward nucleophiles but serves as a precursor for functionalized thiophenes in agrochemical research .

Physicochemical Properties

The ketone group in Methyl 3-oxotetrahydro-2H-thiopyran-4-carboxylate likely increases polarity, enhancing solubility in polar aprotic solvents like DMSO or acetone .

Biological Activity

Methyl 3-oxotetrahydro-2H-thiopyran-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Overview of Biological Activities

This compound has been investigated for various biological activities, including:

  • Antimicrobial Properties : The compound exhibits activity against a range of bacterial strains, suggesting potential use in treating infections.
  • Anticancer Effects : Preliminary studies indicate that it may inhibit the growth of certain cancer cell lines, including those from breast and lung cancers.
  • Anti-inflammatory Activity : The compound has shown promise in reducing inflammation markers in vitro.

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. It is believed to modulate enzyme activity, affecting biochemical pathways related to cell proliferation and inflammation.

Enzyme Interaction

Research indicates that this compound may act as an inhibitor of certain enzymes involved in inflammatory processes. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the production of pro-inflammatory mediators.

Anticancer Activity

A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The IC50 values for breast cancer (MCF7) and lung cancer (A549) cells were found to be approximately 15 µM and 20 µM, respectively .

Antimicrobial Efficacy

In antimicrobial assays, this compound was tested against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for Staphylococcus aureus and 64 µg/mL for Escherichia coli, indicating moderate antibacterial activity .

Table 1: Biological Activities of this compound

Activity TypeTest Organism/Cell LineIC50/MIC ValueReference
AnticancerMCF7 (breast cancer)15 µM
AnticancerA549 (lung cancer)20 µM
AntimicrobialStaphylococcus aureus32 µg/mL
AntimicrobialEscherichia coli64 µg/mL
Anti-inflammatoryRAW264.7 macrophagesN/A

Future Directions

Further research is needed to fully elucidate the mechanisms underlying the biological activities of this compound. Potential studies could include:

  • In Vivo Studies : To assess the therapeutic efficacy and safety profile.
  • Mechanistic Studies : To identify specific molecular targets and pathways affected by the compound.
  • Structure-Activity Relationship (SAR) : To optimize the chemical structure for enhanced biological activity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 3-oxotetrahydro-2H-thiopyran-4-carboxylate, and what experimental conditions are critical for yield optimization?

  • Methodological Answer : Synthesis often involves cyclocondensation of thiopyran precursors with ketone and ester functionalities. A general approach includes reacting 3-oxothiopyran derivatives with methyl chloroformate under basic conditions (e.g., NaHCO₃ in anhydrous THF). Temperature control (0–5°C) minimizes side reactions like ester hydrolysis. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended, with yields typically 60–75% . AI-driven retrosynthetic tools (e.g., Reaxys-based models) can predict alternative pathways, such as oxidative functionalization of tetrahydrothiopyran intermediates .

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

  • Methodological Answer :

  • ¹H NMR : Key signals include a singlet for the methyl ester (~δ 3.7 ppm) and a multiplet for the thiopyran ring protons (δ 2.5–3.2 ppm). The 3-oxo group deshields adjacent protons, producing distinct splitting patterns.
  • ¹³C NMR : The carbonyl carbons (3-oxo and ester) appear at ~δ 205 ppm and δ 170 ppm, respectively.
  • IR : Strong absorption bands at ~1720 cm⁻¹ (ester C=O) and 1680 cm⁻¹ (ketone C=O). Discrepancies in peak positions may indicate impurities or tautomerization; compare with computational spectra (DFT/B3LYP) for validation .

Q. What are the recommended protocols for crystallizing this compound, and how is its crystal structure refined?

  • Methodological Answer : Slow evaporation from a dichloromethane/hexane mixture (1:3) produces X-ray quality crystals. Data collection at 100 K minimizes thermal motion artifacts. Use SHELXL for refinement, applying restraints for disordered ester groups. The thiopyran ring typically adopts a chair conformation, with hydrogen bonding between the ketone and ester moieties stabilizing the lattice .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in reported reactivity of this compound under nucleophilic conditions?

  • Methodological Answer : Conflicting data on nucleophilic attack at the 3-oxo vs. ester group can be addressed using DFT calculations (e.g., Gaussian09). Analyze frontier molecular orbitals (HOMO/LUMO) to identify electrophilic hotspots. Solvent effects (PCM model) and transition-state geometries (IRC calculations) clarify preference for ketone reactivity in polar aprotic solvents (e.g., DMF) . Experimental validation via kinetic studies (NMR monitoring) under varying solvent conditions is advised.

Q. What strategies mitigate sulfur-mediated catalyst poisoning in cross-coupling reactions involving this compound?

  • Methodological Answer : The thiopyran sulfur can deactivate Pd catalysts in Suzuki couplings. Mitigation approaches include:

  • Ligand design : Bulky phosphine ligands (e.g., SPhos) reduce sulfur coordination.
  • Additives : Silver salts (Ag₂CO₃) sequester sulfide byproducts.
  • Alternative catalysts : Ni(COD)₂ with N-heterocyclic carbenes (NHCs) improves turnover in THF at 80°C. Monitor reaction progress via LC-MS to optimize catalyst loading .

Q. How does the thiopyran ring’s conformation influence the compound’s biological activity in drug discovery contexts?

  • Methodological Answer : Molecular dynamics simulations (AMBER force field) reveal that the chair conformation enhances binding to enzymes like cyclooxygenase-2 (COX-2). Compare docking scores (AutoDock Vina) of chair vs. boat conformers in protein pockets. Synthesize constrained analogs (e.g., spirocyclic derivatives) to validate computational predictions. Bioactivity assays (IC₅₀ measurements) against inflammatory targets correlate conformational flexibility with potency .

Data Contradiction Analysis

Q. Discrepancies in reported melting points (e.g., -33°C vs. 45°C): How should researchers validate purity and experimental conditions?

  • Methodological Answer : Variations may arise from polymorphic forms or residual solvents. Conduct:

  • DSC/TGA : Differentiate between true melting and decomposition.
  • Recrystallization : Use multiple solvents (e.g., ethanol vs. acetonitrile) to isolate stable polymorphs.

Methodological Tools and Workflows

Q. What advanced crystallographic software is suited for analyzing non-covalent interactions in this compound co-crystals?

  • Methodological Answer : WinGX and OLEX2 integrate SHELXL for refining weak interactions (C–H···O, S···π). Topology analysis (Mercury CSD) quantifies interaction energies. For charge-density studies, use multipole refinement (XD2016) with high-resolution (<0.8 Å) data .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in aqueous environments?

  • Methodological Answer : Use nitrile gloves and fume hoods to prevent skin/eye contact. Hydrolysis in water releases thiopyranol, which is toxic to aquatic organisms. Neutralize waste with 10% NaOH before disposal. Store under nitrogen at 4°C to prevent oxidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.